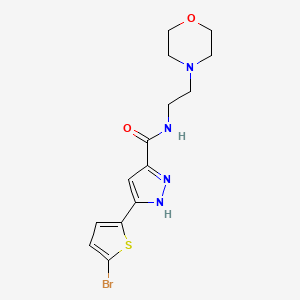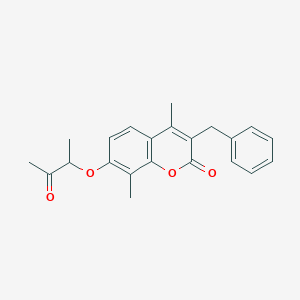
7-(benzyloxy)-3-phenoxy-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(benzyloxy)-3-phenoxy-4H-chromen-4-one: is a synthetic organic compound belonging to the chromone family. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a benzyloxy group at the 7th position and a phenoxy group at the 3rd position on the chromen-4-one scaffold, which contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromone derivative.
Benzyloxy Group Introduction: The benzyloxy group is introduced at the 7th position using benzyl bromide in the presence of a base such as potassium carbonate.
Phenoxy Group Introduction: The phenoxy group is introduced at the 3rd position using phenol and a suitable coupling agent like phosphorus oxychloride.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the chromone core, potentially converting it to dihydrochromone derivatives.
Substitution: The phenoxy and benzyloxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrochromone derivatives.
Substitution: Various functionalized chromone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activities.
Biology: In biological research, 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in neurodegenerative diseases.
Medicine: The compound shows promise in medicinal chemistry for the development of new therapeutic agents, especially in the treatment of diseases like Alzheimer’s and Parkinson’s.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence or photostability.
Wirkmechanismus
The mechanism of action of 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes like monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases. By binding to the active site of the enzyme, the compound prevents the breakdown of neurotransmitters, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 7-benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide
- 4-aminomethyl-7-benzyloxy-2H-chromen-2-one
Comparison:
- 7-benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide: This compound also features a benzyloxy group but has additional methyl and carboxamide groups, which may enhance its selectivity and potency as an enzyme inhibitor.
- 4-aminomethyl-7-benzyloxy-2H-chromen-2-one: This compound has an aminomethyl group, which can provide additional binding interactions with target enzymes, potentially increasing its inhibitory activity.
Uniqueness: 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyloxy and phenoxy groups makes it a versatile scaffold for further functionalization and optimization in drug discovery.
Eigenschaften
Molekularformel |
C22H16O4 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
3-phenoxy-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C22H16O4/c23-22-19-12-11-18(24-14-16-7-3-1-4-8-16)13-20(19)25-15-21(22)26-17-9-5-2-6-10-17/h1-13,15H,14H2 |
InChI-Schlüssel |
JYQGTNHFELJFDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B14957146.png)
![6-benzyl-5,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B14957155.png)
![1-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-indole-4-carboxamide](/img/structure/B14957156.png)

![7-{[(E)-3-phenyl-2-propenyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14957177.png)
![3,5,9-trimethyl-6-{3-oxo-3-[4-(4-pyridinylmethyl)-1-piperazinyl]propyl}-7H-furo[3,2-g]chromen-7-one](/img/structure/B14957189.png)

![butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B14957204.png)
![2-benzoyl-N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14957209.png)
![5,7-bis[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B14957220.png)
![N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-chlorophenylalanine](/img/structure/B14957223.png)

![2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B14957234.png)
![5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B14957237.png)
